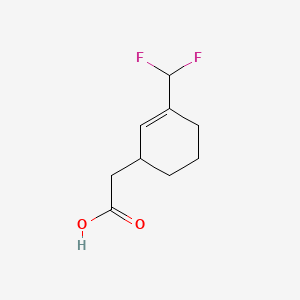
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Formation of the Cyanoacrylate Ester: The final step involves the Knoevenagel condensation reaction between the furan derivative and ethyl cyanoacetate in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioadhesive in medical applications, such as wound closure and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of adhesives and sealants for various applications, including electronics and automotive industries.
作用機序
The mechanism of action of ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyanoacrylate ester undergoes anionic polymerization, initiated by the presence of water or other nucleophiles. This results in the formation of long polymer chains that provide strong adhesive properties. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties but different ester group.
Butyl cyanoacrylate: A longer-chain cyanoacrylate ester used in medical adhesives.
Octyl cyanoacrylate: Known for its flexibility and use in medical applications.
Uniqueness
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is unique due to the presence of the furan ring and chlorophenyl group, which impart distinct chemical and physical properties. These structural features may enhance its adhesive strength, chemical reactivity, and potential biological activity compared to other cyanoacrylate esters.
特性
分子式 |
C16H12ClNO3 |
|---|---|
分子量 |
301.72 g/mol |
IUPAC名 |
ethyl (Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9- |
InChIキー |
YUDSFXQXAVKJOK-XFXZXTDPSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)





![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)







